

discovery of novel pyrazolo[4,3-b]pyridine scaffolds

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Compound of Interest

Compound Name: 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine

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An In-depth Technical Guide to the Discovery of Novel Pyrazolo[4,3-b]pyridine Scaffolds

Audience: Researchers, scientists, and drug development professionals.

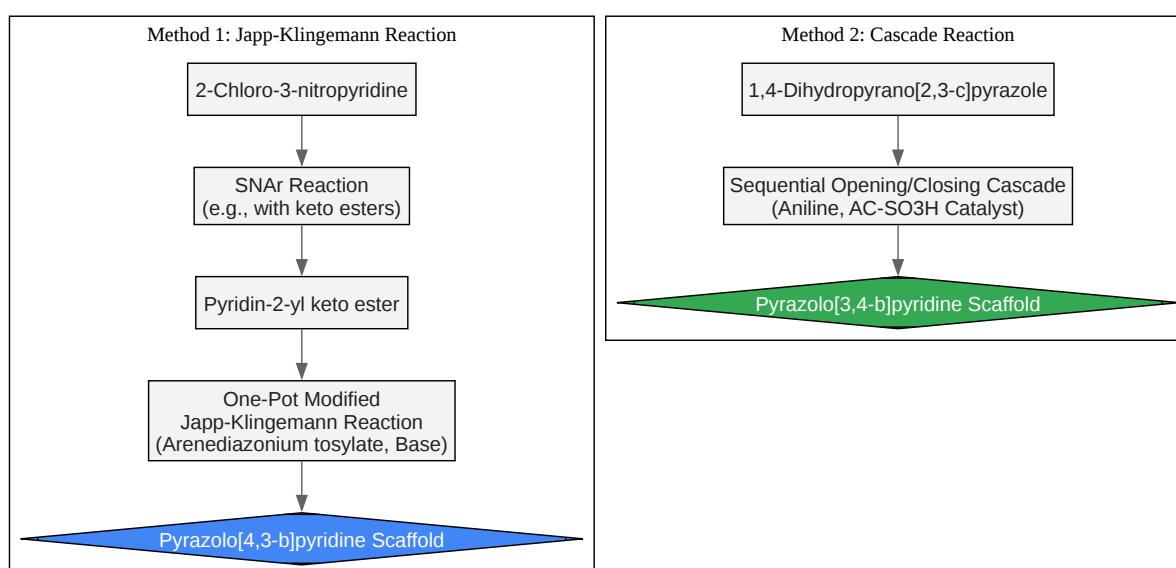
Introduction

The pyrazolopyridine core, a fused heterocyclic system, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. Among the various isomers, the pyrazolo[4,3-b]pyridine framework has emerged as a critical nucleus for the development of novel therapeutics, particularly in oncology. These scaffolds are adept at forming key interactions with biological targets, most notably as hinge-binding motifs in ATP-competitive kinase inhibitors.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of recently discovered pyrazolo[4,3-b]pyridine derivatives, offering detailed experimental insights and visual representations of key processes.

Synthetic Strategies

The construction of the pyrazolo[4,3-b]pyridine core can be achieved through various synthetic routes. A prevalent and efficient method involves a sequence of reactions starting from readily available 2-chloro-3-nitropyridines. This strategy utilizes a Suzuki-Miyaura coupling followed by a modified Japp-Klingemann reaction, which combines azo-coupling, deacylation, and pyrazole ring annulation in a one-pot manner.[2]

Another innovative approach starts from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, which undergo a sequential opening/closing cascade reaction with aniline in the presence of an amorphous carbon-supported sulfonic acid (AC-SO₃H) catalyst to yield the desired pyrazolo[3,4-b]pyridine scaffolds.[3] These methods offer operational simplicity and access to a diverse range of substituted derivatives for biological screening.



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General Synthetic Workflows for Pyrazolopyridine Scaffolds.

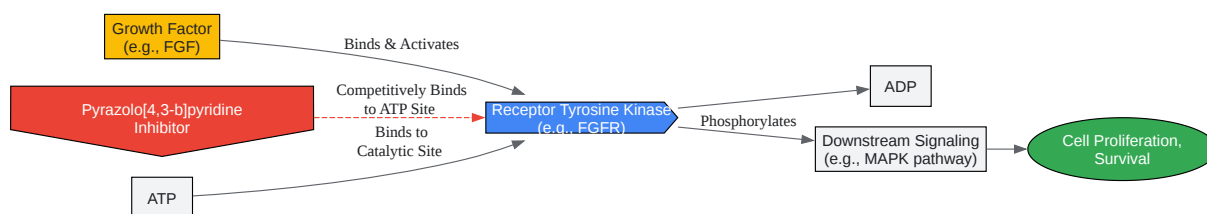
Biological Applications and Key Targets

Pyrazolo[4,3-b]pyridine derivatives have been successfully developed as modulators of various biological targets, demonstrating their versatility as a core scaffold.

Kinase Inhibition

Kinases are a major class of targets for pyrazolopyridine-based compounds, with several inhibitors either approved or in late-stage clinical trials.[1] The scaffold typically acts as an ATP-mimetic, binding to the hinge region of the kinase domain.

- c-Met and FGFR: Derivatives of 1-sulfonyl-pyrazolo[4,3-b]pyridines have been identified as potent inhibitors of the c-Met receptor tyrosine kinase.[4] Similarly, novel 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as highly selective and potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), showing significant antitumor activity in xenograft models.[5]
- TRK Family: Through a scaffold hopping strategy, pyrazolo[3,4-b]pyridine derivatives have been synthesized as pan-Tropomyosin receptor kinase (TRK) inhibitors with low nanomolar potency.[6]
- PIM-1 Kinase: In breast cancer research, pyrazolo[3,4-b]pyridine derivatives have been designed to target PIM-1 kinase, exhibiting remarkable cytotoxic activity against ER α -dependent MCF-7 cells.[7]



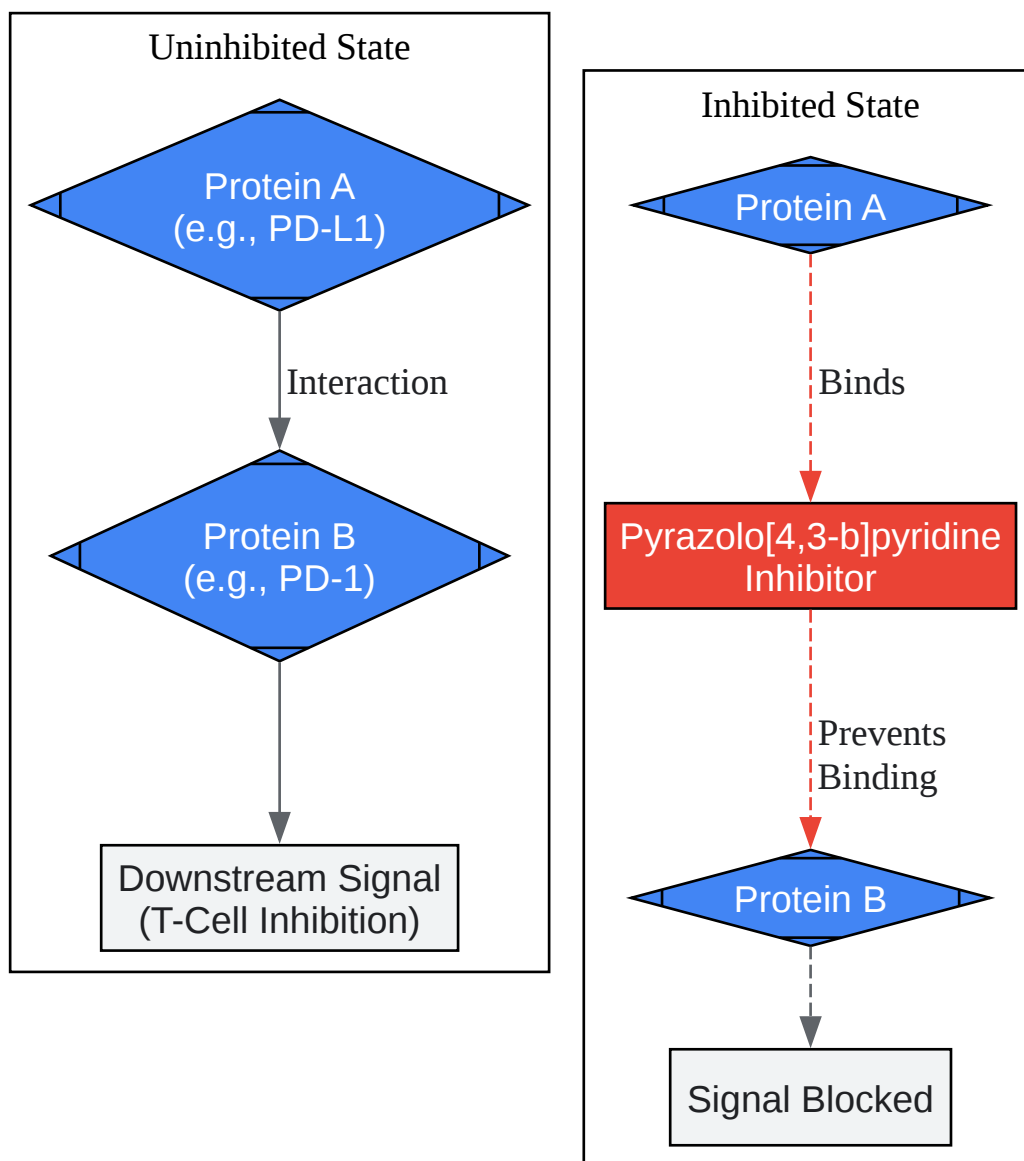
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Mechanism of Receptor Tyrosine Kinase (RTK) Inhibition.

Protein-Protein Interaction (PPI) Inhibition

Beyond kinases, the scaffold has been used to disrupt pathological protein-protein interactions (PPIs).

- PD-1/PD-L1 Pathway: To enhance anti-tumor immunity, 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as small-molecule inhibitors of the PD-1/PD-L1 interaction. The lead compound, D38, showed potent inhibition in biochemical and cell-based assays.[8]
- PEX14-PEX5 Interaction: In the field of infectious diseases, pyrazolo[4,3-c]pyridines have been identified as the first inhibitors of the PEX14-PEX5 PPI, which is essential for glycosomal protein import in Trypanosoma parasites. This disruption leads to parasite death, highlighting a novel therapeutic strategy.[9][10]



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Mechanism of Protein-Protein Interaction (PPI) Inhibition.

Other Therapeutic Areas

- **AMPK Activation:** A series of pyrazolo[3,4-b]pyridine derivatives were evaluated as activators of adenosine 5'-monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[11]
- **Pulmonary Arterial Hypertension (PAH):** Novel derivatives have been discovered with dual functions: vasodilation via soluble guanylate cyclase (sGC) stimulation and inhibition of vascular remodeling by targeting AMP-activated protein kinase (AMPK).[12]

Quantitative Data and Structure-Activity Relationships

Systematic modification of the pyrazolo[4,3-b]pyridine core has led to the identification of potent compounds and the elucidation of key structure-activity relationships (SAR).

Table 1: Biological Activity of Pyrazolo[4,3-b]pyridine Derivatives Against Various Targets

Compound ID	Target	Assay	Activity (IC ₅₀ /EC ₅₀)	Reference
D38	PD-1/PD-L1 Interaction	HTRF Assay	9.6 nM (IC ₅₀)	[8]
D38	PD-1/PD-L1 Interaction	Cell Co-culture	1.61 μM (EC ₅₀)	[8]
Compound 7n	FGFR1	Enzymatic Assay	< 20 nM (IC ₅₀)	[5]
Compound 19	PIM-1 Kinase	Cytotoxicity (MCF-7)	5.61 μM (IC ₅₀)	[7]
Compound C03	TRKA	Enzymatic Assay	56 nM (IC ₅₀)	[6]
Compound 17f	AMPKα1γ1β1	Enzymatic Assay	0.42 μM (EC ₅₀)	[11]
Compound 1	PEX14-PEX5 PPI	NMR CSP	163 μM (K _D)	[10]

A critical SAR finding is the importance of the N(1)-H of the pyrazole ring, which often participates in essential hydrogen-bonding interactions within the target's active site. N-methylation of this position typically leads to a complete loss of activity.[5] For kinase inhibitors, substitutions on the phenyl rings attached to the core are optimized to improve potency and selectivity by forming additional contacts with residues in the binding pocket.[4] For instance, incorporating a 4-dimethylamino group on a terminal phenyl ring improved both enzymatic and cellular potencies of FGFR inhibitors.[5]

Experimental Protocols

General Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates[13]

- Preparation of Starting Material: Ethyl 2-(5-nitro-2-chloropyridin-3-yl)-3-oxobutanoate is synthesized via a Suzuki-Miyaura coupling reaction.
- Azo-Coupling and Cyclization: A solution of the appropriate aniline (1.2 mmol) in a mixture of concentrated HCl (0.3 mL) and water (1 mL) is cooled to 0 °C. A solution of NaNO₂ (1.2

mmol) in water (1 mL) is added dropwise, and the mixture is stirred for 30 minutes to form the diazonium salt.

- The previously synthesized pyridin-3-yl-butanoate (1 mmol) is dissolved in pyridine (5 mL) and cooled to 0 °C.
- The cold diazonium salt solution is added dropwise to the butanoate solution. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.
- The reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried.
- The crude product is purified by column chromatography (silica gel, petroleum ether/ethyl acetate) to afford the final pyrazolo[4,3-b]pyridine derivative.
- Characterization: Products are characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For example, Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (5a) was obtained as a white solid with a yield of 85%. HRMS (ESI, m/z): calcd for C₁₆H₁₁N₅O₄ [M + H]⁺: 338.0884; found: 338.0881.[\[13\]](#)

PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay[\[8\]](#)

- Principle: This biochemical assay measures the disruption of the PD-1/PD-L1 protein interaction. Recombinant human PD-1-His and PD-L1-Fc proteins are used.
- Procedure:
 - Test compounds are serially diluted in DMSO and added to a 384-well plate.
 - A mixture of anti-His-Eu³⁺ cryptate (donor) and anti-Fc-d2 (acceptor) antibodies is added, followed by the PD-1 and PD-L1 proteins.
 - The plate is incubated at room temperature for a specified time (e.g., 1-2 hours).
- Detection: The fluorescence signal is read at 665 nm (acceptor) and 620 nm (donor) on an HTRF-compatible plate reader.

- **Data Analysis:** The ratio of the two emission signals is calculated. The percent inhibition is determined relative to controls (no inhibitor). IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

The pyrazolo[4,3-b]pyridine scaffold is a highly versatile and privileged structure in modern drug discovery. Its synthetic accessibility and favorable geometry for target binding have enabled the development of potent and selective inhibitors for a wide range of biological targets, from well-established kinases to novel protein-protein interactions. The continued exploration of this scaffold, guided by detailed SAR studies and innovative synthetic chemistry, promises to deliver next-generation therapeutics for cancer, infectious diseases, and other unmet medical needs.

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